

An In-depth Technical Guide to the Chemical Structure and Properties of Loviride

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Compound of Interest

Compound Name: Loviride

Cat. No.: B1675253

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Loviride**. It includes detailed experimental methodologies for key assays and visual representations of its mechanism of action and experimental workflows to support further research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Physicochemical Properties

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the α -anilinophenylacetamide (α -APA) class of compounds.[1] It was investigated for the treatment of HIV-1 infection but did not receive marketing approval due to issues with potency and the development of drug resistance.[2]

Chemical Name: 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide[2][3]

CAS Number: 147362-57-0[2][3] Synonyms: R 89439, Loveride[2][3]

The chemical structure of **Loviride** is presented below:

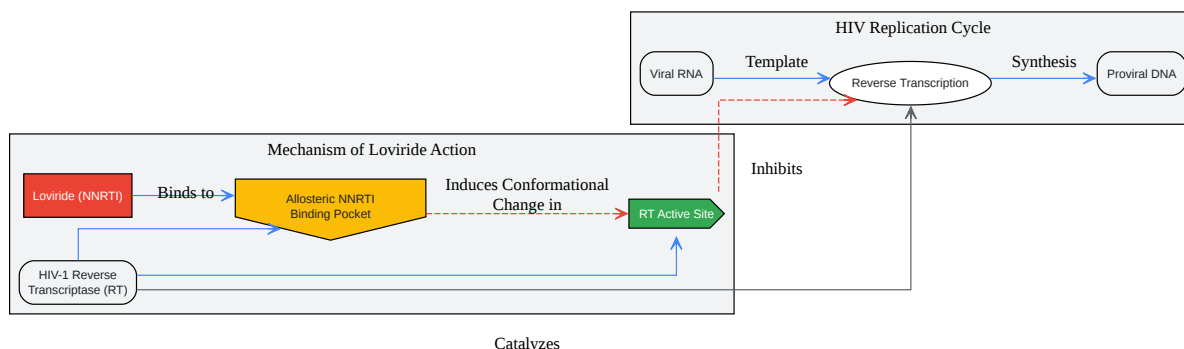
 Chemical structure of Loviride

Table 1: Physicochemical Properties of Loviride

| Property | Value | Reference |
|-----------------------|--|-----------|
| Molecular Formula | C ₁₇ H ₁₆ Cl ₂ N ₂ O ₂ | [2][3] |
| Molecular Weight | 351.23 g/mol | [2][3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO. Moderate solubility in organic solvents and relatively low solubility in water. | [4][5] |
| pKa (Predicted) | 15.01 ± 0.50 | [6] |
| XLogP3-AA (Predicted) | 4.4 | [7] |

Mechanism of Action

Loviride is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like **Loviride** bind to an allosteric pocket on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus halting the viral replication process.[3]



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Mechanism of HIV-1 Reverse Transcriptase Inhibition by **Loviride**.

Biological Activity and Resistance

Loviride has demonstrated in vitro activity against wild-type HIV-1. However, its clinical development was halted due to insufficient potency and the rapid emergence of drug-resistant viral strains.

Table 2: In Vitro Antiviral Activity of Loviride

| Parameter | Virus Strain | Cell Line | Value | Reference |
|------------------|-----------------------------|-----------|--------------|-----------|
| IC ₅₀ | HIV-1 Reverse Transcriptase | - | 0.3 μ M | [1] |
| EC ₅₀ | HIV-1 (IIIB) | MT-4 | 0.01 μ M | [1] |
| EC ₅₀ | HIV-2 (ROD) | MT-4 | 85.5 μ M | [1] |
| EC ₅₀ | HIV-2 (EHO) | MT-4 | 7.4 μ M | [1] |
| EC ₅₀ | SIV (mac251) | MT-4 | 11.4 μ M | [1] |
| EC ₅₀ | SIV (agm3) | MT-4 | 28.5 μ M | [1] |
| EC ₅₀ | SIV (mndGB1) | MT-4 | 57.0 μ M | [1] |

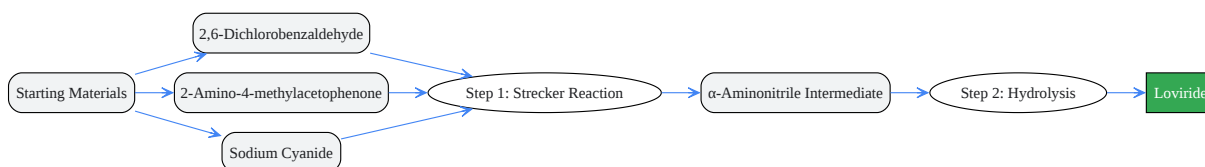
The primary mutation associated with **Loviride** resistance is the K103N substitution in the reverse transcriptase enzyme. This mutation reduces the binding affinity of **Loviride** and other NNRTIs to the allosteric pocket, leading to cross-resistance within this drug class.

Experimental Protocols

Synthesis of Loviride

A detailed, step-by-step synthesis protocol for **Loviride** is not readily available in the public domain. However, based on the synthesis of other α -anilinophenylacetamide (α -APA) derivatives, a plausible synthetic route can be proposed. The key step would likely involve the condensation of 2,6-dichlorobenzaldehyde, an amine (2-amino-4-methylacetophenone), and a cyanide source (e.g., sodium cyanide) in a Strecker-type reaction to form an α -aminonitrile, followed by hydrolysis to the corresponding amide.

Proposed Synthetic Scheme:



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Proposed Synthetic Pathway for **Loviride**.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a generic method for determining the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase. Commercially available kits are often used for this purpose.

Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand synthesized by HIV-1 RT using a template/primer. The amount of incorporated label is quantified and is inversely proportional to the inhibitory activity of the test compound.

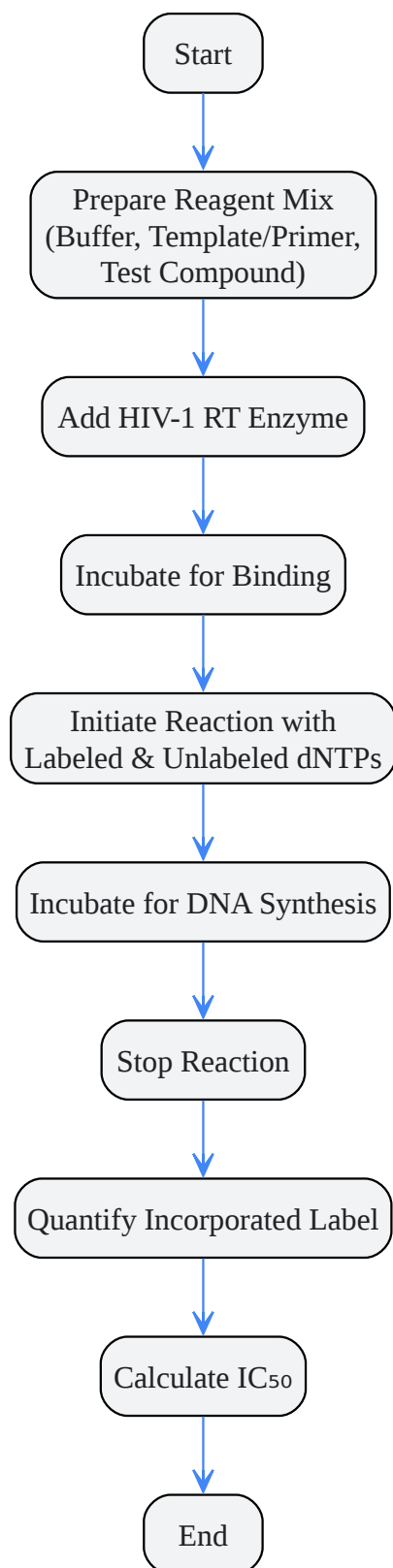
Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Template/primer (e.g., poly(rA)/oligo(dT))
- Labeled dNTP (e.g., Digoxigenin-dUTP)
- Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
- Reaction buffer
- Test compound (**Loviride**) and control inhibitor (e.g., Nevirapine)

- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound and control inhibitor.
- In a microplate, add the reaction buffer, template/primer, and the test compound or control.
- Add the HIV-1 RT enzyme to each well and incubate to allow for binding.
- Initiate the reaction by adding the mixture of labeled and unlabeled dNTPs.
- Incubate the plate to allow for DNA synthesis.
- Stop the reaction and quantify the amount of incorporated label using a suitable detection method (e.g., ELISA-based colorimetric detection).
- Calculate the 50% inhibitory concentration (IC_{50}) value from the dose-response curve.



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Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Antiviral Activity and Cytotoxicity Assay (MTT Assay)

This assay determines the ability of a compound to inhibit the cytopathic effect of HIV in a cell culture and also assesses the compound's toxicity to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

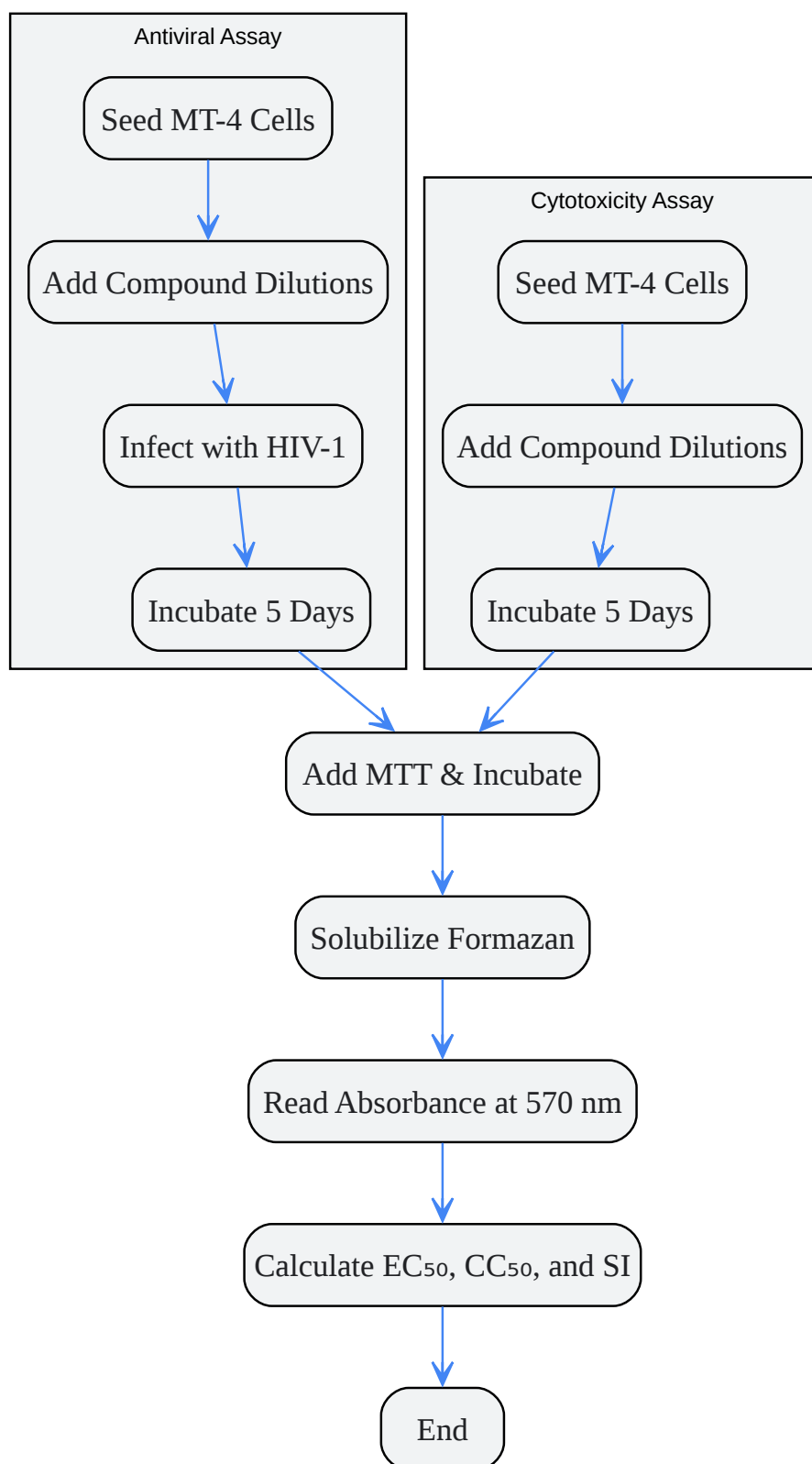
Materials:

- MT-4 cells (or other susceptible cell line)
- HIV-1 viral stock
- Complete culture medium
- Test compound (**Loviride**)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- **Antiviral Assay:** a. Seed MT-4 cells in a 96-well plate. b. Add serial dilutions of the test compound. c. Infect the cells with a pre-titered amount of HIV-1. d. Incubate the plate for 5 days.
- **Cytotoxicity Assay:** a. Seed MT-4 cells in a separate 96-well plate. b. Add serial dilutions of the test compound (without virus). c. Incubate the plate for 5 days.

- MTT Staining: a. After the incubation period, add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability for both the antiviral and cytotoxicity assays. b. Determine the 50% effective concentration (EC_{50}) and the 50% cytotoxic concentration (CC_{50}) from the respective dose-response curves. c. Calculate the Selectivity Index (SI) as CC_{50}/EC_{50} .



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Workflow for Antiviral and Cytotoxicity MTT Assay.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a drug candidate.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

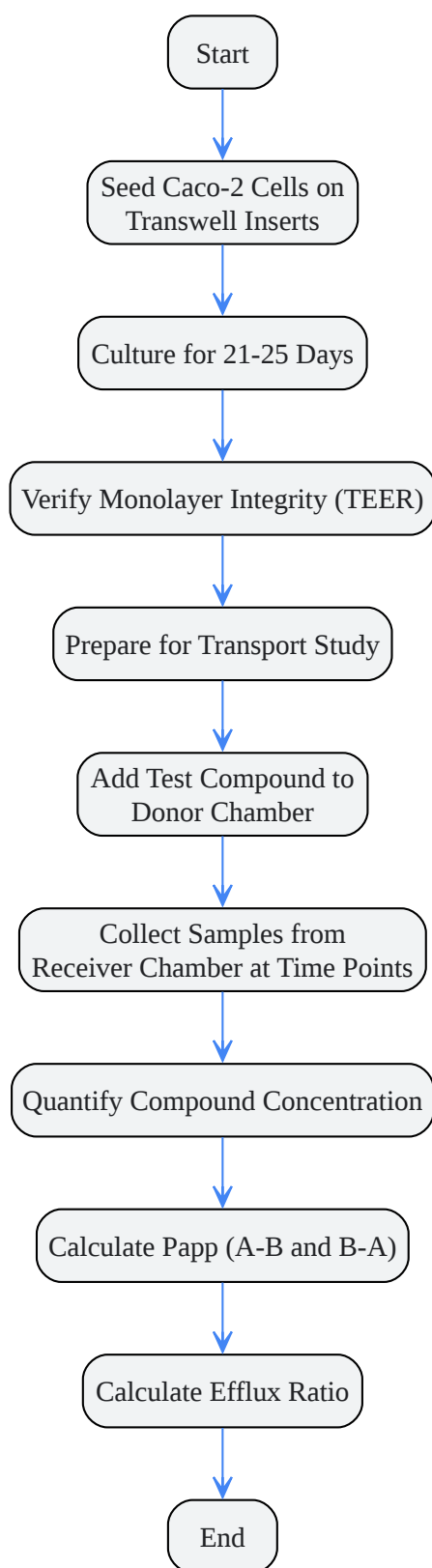
Materials:

- Caco-2 cells
- Transwell inserts with semi-permeable membranes
- Culture medium
- Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Test compound (**Loviride**)
- Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

- Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Wash the cell monolayers with transport buffer.
- Add the test compound to the donor chamber (apical for A-B transport, basolateral for B-A transport).
- At specified time points, collect samples from the receiver chamber.

- Quantify the concentration of the test compound in the samples using a validated analytical method.
- Calculate the apparent permeability coefficient (P_{app}) for both directions.
- Determine the efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.



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Workflow for Caco-2 Permeability Assay.

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